A Technical Guide to the Discovery and Isolation of Bacilysocin from Bacillus subtilis
A Technical Guide to the Discovery and Isolation of Bacilysocin from Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Bacilysocin, a novel phospholipid antibiotic produced by Bacillus subtilis. The information presented is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in the fields of microbiology, natural product chemistry, and drug development.
Introduction
Bacillus subtilis is a Gram-positive bacterium known for its prolific production of a wide array of secondary metabolites with diverse biological activities. Among these is Bacilysocin, a unique phospholipid antibiotic that accumulates within or is associated with the bacterial cells.[1][2][3] Its discovery has expanded the known chemical diversity of antimicrobial compounds produced by this species, presenting a novel structural class—a phospholipid—with antifungal properties.[1][2]
Bacilysocin, structurally identified as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol, exhibits notable antimicrobial activity, particularly against certain fungi.[1][2][4] The production of this antibiotic is closely linked to the bacterial life cycle, commencing as the cells enter the stationary phase, just before the onset of heat-resistant spore formation.[1][2] The biosynthesis of Bacilysocin is dependent on the ytpA gene, which encodes a protein with homology to lysophospholipase.[1][2] Disruption of this gene completely abolishes Bacilysocin production and impairs sporulation, suggesting a potential role for this antibiotic in the developmental processes of B. subtilis.[1][2]
This guide will detail the methodologies for the isolation and purification of Bacilysocin, summarize its key characteristics, and outline its biosynthetic pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and isolation of Bacilysocin.
Cultivation of Bacillus subtilis and Bacilysocin Production
The production of Bacilysocin is initiated by cultivating Bacillus subtilis strain 168 under specific conditions to promote the synthesis of the antibiotic.
-
Strain and Media: Bacillus subtilis strain 168 (trpC2) is used.
-
Pre-culture: The strain is pre-cultured at 30°C for 24 hours in NG medium supplemented with 50 µg/ml of tryptophan.
-
Inoculation and Incubation: 0.1 ml of the pre-culture is inoculated into 10 ml of fresh NG medium and incubated with shaking at 30°C.
-
Production Phase: Bacilysocin production begins as the culture enters the stationary phase.[1]
Isolation and Purification of Bacilysocin
A multi-step purification process is employed to isolate pure Bacilysocin from the bacterial cells.
-
Cell Harvesting: B. subtilis cells from a 40-liter culture are collected.
-
Solvent Extraction: The cellular contents are extracted three times with 4 liters of 50% n-butanol.
-
Concentration: The organic layer is collected and concentrated in vacuo, yielding a crude extract (approximately 12.9 g).[1]
-
The crude extract is suspended in 1.6 liters of 10% methanol.
-
The pH is adjusted to 7 with NaOH, and the suspension is extracted three times with an equal volume of ethyl acetate.
-
The aqueous layer is then acidified to pH 2 and extracted again three times with ethyl acetate.
-
The acidic organic layer is collected and evaporated to yield a crude extract of approximately 4.78 g.[1]
-
A silica gel column (400 ml) is equilibrated with a solvent system of CHCl₃-MeOH-H₂O (20:5:1).
-
The crude extract, dissolved in 20 ml of the same solvent system, is applied to the column.
-
Chromatography is performed with 1.2 liters of the development solution.
-
The active fractions are collected and dried in vacuo.[1]
-
The dried active fraction is redissolved in 4 ml of CHCl₃-MeOH (4:1).
-
This solution is applied to a DEAE Sepharose column (200 ml) equilibrated with CHCl₃-MeOH (4:1).
-
The column is washed, and then developed with 600 ml of CHCl₃-MeOH (4:1) containing 2% aqueous NH₄OH and 0.02 M ammonium acetate.
-
The active fractions are collected and evaporated, resulting in approximately 0.25 g of a crude substance.[1]
-
The crude substance is further purified by HPLC.
-
Column: Sephasil peptide C18 column.
-
Elution Solvent: 62% MeOH in 1 mM phosphate buffer (pH 7.5).
-
This final step yields approximately 170 mg of pure Bacilysocin.[1]
Structural Elucidation
The chemical structure of the purified Bacilysocin was determined using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are recorded to determine the connectivity of atoms and identify the core structure as a phosphatidylglycerol derivative with a long aliphatic chain.[1]
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB)-MS analysis is used to determine the parent peak and confirm the molecular weight and the length of the aliphatic chain.[1]
Antimicrobial Activity Assay (TLC-Bioautography)
The antimicrobial activity of Bacilysocin is detected and monitored throughout the purification process using TLC-bioautography.
-
Thin-Layer Chromatography (TLC):
-
The butanol extract is spotted on a TLC plate.
-
The plate is developed using a solvent system of CHCl₃-MeOH-H₂O (60:25:4).[5]
-
-
Bioassay:
-
The developed TLC plate is placed on a bioassay plate.
-
The plate is overlaid with Mueller-Hinton agar seeded with a test organism, such as Staphylococcus aureus 209P.
-
After incubation at 37°C for 12 hours, zones of inhibition are visualized, often enhanced by staining with a suitable reagent like GelCode Blue Stain.[5]
-
Data Presentation
This section summarizes the quantitative data obtained during the characterization of Bacilysocin.
Table 1: Purification Yield of Bacilysocin from a 40-Liter Culture of B. subtilis 168
| Purification Step | Resulting Mass |
| Crude Butanol Extract | 12.9 g |
| Acidic Ethyl Acetate Extract | 4.78 g |
| DEAE Sepharose Fraction | 0.25 g |
| Pure Bacilysocin (Post-HPLC) | 170 mg |
Data sourced from Tamehiro et al. (2002).[1]
Table 2: ¹H and ¹³C NMR Chemical Shifts for Bacilysocin in MeOH-d₄
| Moiety | Carbon No. | δH (ppm) | δC (ppm) |
| Acyl | 13''' | 0.85 (3H, d) | 19.63 |
| 14'' | 0.87 (3H, t) | 11.74 | |
| 13'' | 1.15, 1.3 (2H, m) | 30.72 | |
| 12'' | 1.3 (H, m) | 35.70 | |
| 11'' | 1.1, 1.3 (2H, m) | 37.80 | |
| 4''–10'' | 1.2–1.4 (14H, m) | 28.20, 30.23, 30.43, 30.59, 30.62, 30.78, 31.11 | |
| 3'' | 1.60 (2H, m) | 25.99 | |
| 2'' | 2.35 (2H, dt) | 34.93 | |
| 1'' | 175.40 | ||
| Glycerate | 3' | 3.55, 3.61 (1H, dd) | 63.87 |
| 2' | 3.76 (1H, m) | 72.66 | |
| 1' | 3.89 (4H, m) | 67.58 | |
| Glycerol | 3 | 3.92 (1H, m) | 67.61 |
| 2 | 3.96 (1H, m) | 69.93 | |
| 1 | 4.10, 4.17 (1H, dd) | 66.27 |
Data sourced from Tamehiro et al. (2002).[1]
Table 3: Antimicrobial Spectrum of Bacilysocin (MIC in µg/ml)
| Test Organism | MIC (µg/ml) |
| Candida albicans 3147 IMC F-4 | >100 |
| Candida pseudotropicalis IMC F-2 | 25 |
| Cryptococcus neoformans var. neoformans sero AIMC F-185 | 25 |
| Cryptococcus neoformans IMC F-10 | 25 |
| Saccharomyces cerevisiae IMC F-7 | 5 |
| Trichophyton rubrum IMC F-184 | >100 |
| Aspergillus niger IMC F-16 | >100 |
| Staphylococcus aureus FDA209P | 50 |
| Staphylococcus aureus Smith | 25 |
| Staphylococcus aureus MS9610 | >100 |
| Micrococcus luteus FDA16 | 100 |
| Bacillus subtilis NRRL B-558 | >100 |
| Escherichia coli K-12 | >100 |
| Pseudomonas aeruginosa A3 | >100 |
| Mycobacterium smegmatis ATCC 607 | >100 |
MICs for bacteria were determined by the agar dilution method with Mueller-Hinton agar. MICs for yeast and fungi were determined by the same method with synthetic amino acid medium for fungi agar. Data sourced from Tamehiro et al. (2002).[1]
Visualizations
Experimental Workflow for Bacilysocin Isolation
Caption: Workflow for the isolation and purification of Bacilysocin.
Proposed Biosynthetic Pathway of Bacilysocin
Caption: Proposed biosynthetic pathway of Bacilysocin in B. subtilis.
References
- 1. Bacilysocin, a novel phospholipid antibiotic produced by Bacillus subtilis 168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. [PDF] Bacilysocin, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 | Semantic Scholar [semanticscholar.org]
- 4. Detection of Antimicrobial Compounds by Bioautography of Different Extracts of Leaves of Selected South African Tree Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacilysocin, a Novel Phospholipid Antibiotic Produced by Bacillus subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]
